molecular formula C16H23N5O B6598564 N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1403615-77-9

N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide

Cat. No. B6598564
CAS RN: 1403615-77-9
M. Wt: 301.39 g/mol
InChI Key: NQPGZXOPMRKAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H23N5O and its molecular weight is 301.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Dimpropyridaz, also known as N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide, is a novel insecticide that has been discovered and optimized at BASF . This compound has a unique mode of action and is used to control many aphid species as well as whiteflies and other piercing-sucking insects .

Target of Action

The primary target of Dimpropyridaz is the insect chordotonal neurons . Chordotonal neurons are stretch receptors found in insects and crustaceans that detect mechanical forces like vibration and tension. They play a crucial role in the insect’s sensory system.

Mode of Action

Dimpropyridaz and other tertiary amide pyridazine pyrazolecarboxamides (PPCs) are proinsecticides that are converted in vivo into secondary amide active forms by N-dealkylation . The active secondary amide metabolites of PPCs potently inhibit the function of insect chordotonal neurons . Unlike Group 9 and 29 insecticides, which hyperactivate chordotonal neurons and increase Ca2+ levels, active metabolites of PPCs silence chordotonal neurons and decrease intracellular Ca2+ levels .

Biochemical Pathways

The effects of Group 9 and 29 insecticides require TRPV (Transient Receptor Potential Vanilloid) channels, but PPCs act in a TRPV-independent fashion , without compromising cellular responses to Group 9 and 29 insecticides . This places the molecular PPC target upstream of TRPVs, indicating that PPCs affect a different biochemical pathway .

Pharmacokinetics

As a proinsecticide, Dimpropyridaz is activated in target insects to secondary amide forms . This activation process is crucial for the compound’s bioavailability.

Result of Action

The result of Dimpropyridaz’s action is the inhibition of the firing of chordotonal organs . This inhibition occurs at a site upstream of TRPVs and is TRPV-independent . This unique mode of action provides a novel approach for resistance management in pest control .

properties

IUPAC Name

N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-6-20(14-7-8-17-18-9-14)16(22)15-10-19-21(13(15)5)12(4)11(2)3/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPGZXOPMRKAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894943
Record name 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1403615-77-9
Record name Dimpropyridaz
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403615779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMPROPYRIDAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7FZA9BA57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.